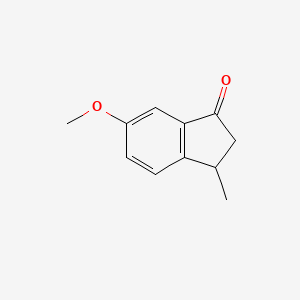![molecular formula C22H16BNO2 B13120718 (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is an organic compound containing boron. It is characterized by its white to pale yellow crystalline appearance and high solubility in various organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is widely used in organic synthesis, particularly as a boron reagent and catalyst in boron substitution reactions and Suzuki coupling reactions .
Méthodes De Préparation
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid typically involves the reaction of boric acid with the corresponding organic molecule under controlled conditions to ensure high yield and purity . The process generally requires the use of solvents like tetrahydrofuran and catalysts such as bis(tri-tert-butylphosphine)palladium(0) . Industrial production methods follow similar principles but are optimized for large-scale synthesis, ensuring consistent quality and efficiency .
Analyse Des Réactions Chimiques
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It is commonly used in Suzuki coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds
Applications De Recherche Scientifique
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in similar reactions but with different reactivity and selectivity.
(4-Methoxyphenyl)boronic acid: Another boronic acid with a methoxy group that alters its reactivity and applications.
(4-Fluorophenyl)boronic acid: A fluorinated boronic acid with distinct properties and uses in organic synthesis.
These compounds share some similarities in their use as boron reagents but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C22H16BNO2 |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
(5-phenylbenzo[b]carbazol-3-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-10-11-19-20-12-15-6-4-5-7-16(15)13-21(20)24(22(19)14-17)18-8-2-1-3-9-18/h1-14,25-26H |
Clé InChI |
HPYMZFBCIGWGFX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3N2C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


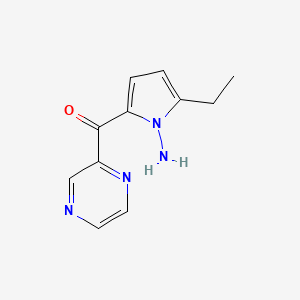
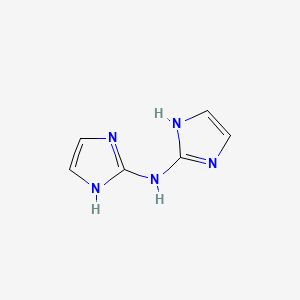
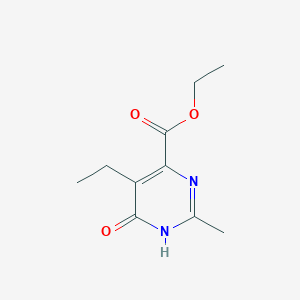

![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
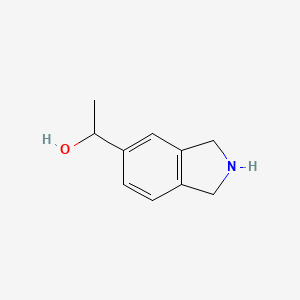


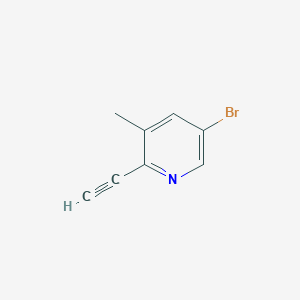
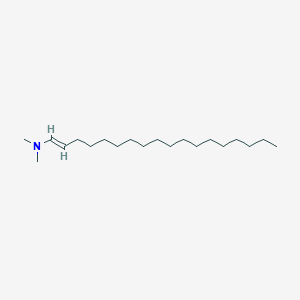
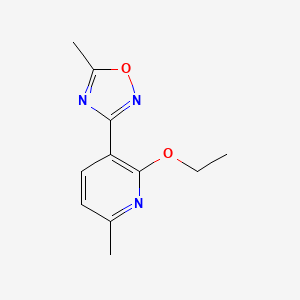
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
